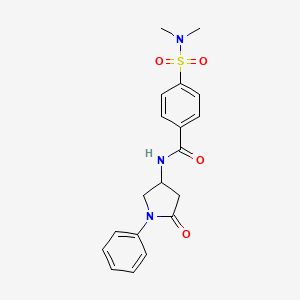![molecular formula C21H24N2O4 B6491572 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 905679-71-2](/img/structure/B6491572.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide, commonly referred to as DMOPO, is a synthetic compound that has been used in a variety of scientific research applications. DMOPO is a member of the pyrrolidine family of compounds, and is characterized by its cyclic, five-member nitrogen-containing ring. DMOPO has been used in a variety of research applications, including as a probe for the study of the structure and function of proteins, as a tool for understanding the role of post-translational modifications in protein function, and as a ligand for drug design.
科学研究应用
DMOPO has been used in a variety of scientific research applications. It has been used as a probe for the study of the structure and function of proteins, as a tool for understanding the role of post-translational modifications in protein function, and as a ligand for drug design. DMOPO has been used to study the structure and function of G-protein coupled receptors, and to study the effects of post-translational modifications on the activity of enzymes. DMOPO has also been used to study the structure and function of membrane proteins, and to identify potential drug targets.
作用机制
The mechanism of action of DMOPO is not well understood. It is believed that DMOPO binds to proteins through hydrogen bonding and electrostatic interactions. It is also believed that DMOPO may interact with proteins through non-covalent interactions, such as hydrophobic interactions. DMOPO is thought to interact with proteins in a manner similar to other small molecules, such as peptides and nucleotides.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOPO are not well understood. However, it has been shown to modulate the activity of several proteins, including G-protein coupled receptors and enzymes. DMOPO has also been shown to modulate the expression of several genes, including those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One of the major advantages of using DMOPO in laboratory experiments is its high solubility in water and other solvents. This makes it an ideal compound for use in a variety of biochemical and physiological assays. Additionally, DMOPO is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are some limitations to using DMOPO in laboratory experiments. DMOPO is not very soluble in organic solvents, which can make it difficult to use in some assays. Additionally, DMOPO is not very stable in the presence of light or heat, which can limit its use in certain applications.
未来方向
The future of DMOPO research is promising. As scientists continue to gain a better understanding of the structure and function of proteins, DMOPO may be used to study the effects of post-translational modifications on protein function. Additionally, DMOPO may be used to identify potential drug targets and to develop new therapeutics. In the future, DMOPO may also be used to study the structure and function of membrane proteins, and to develop novel chemical probes for the study of protein-protein interactions. Finally, DMOPO may be used to study the effects of small molecules on gene expression and cell signaling pathways.
合成方法
DMOPO can be synthesized from commercially available starting materials. The synthesis involves the condensation of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-methoxyphenol in the presence of an acid catalyst. The resulting product is then reacted with acetic anhydride to form the desired DMOPO. The synthesis can be performed in a single step, or in a multi-step process, depending on the desired product.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-8-9-17(10-15(14)2)23-12-16(11-21(23)25)22-20(24)13-27-19-7-5-4-6-18(19)26-3/h4-10,16H,11-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATZWUYUKSYLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491490.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491501.png)
![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)


![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491557.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491565.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491576.png)
![2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491578.png)
![2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491585.png)